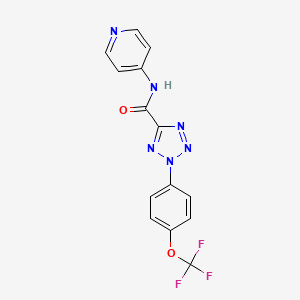
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H9F3N6O2 and its molecular weight is 350.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This tetrazole derivative exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. A study utilizing the PASS (Prediction of Activity Spectra for Substances) model predicted a high probability (Pa = 0.795) for analgesic activity, suggesting that this compound may effectively alleviate pain through multiple mechanisms .
2. Anticancer Activity
Preliminary studies have suggested that tetrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promise as inhibitors of specific cancer pathways. The inhibition of transforming growth factor beta (TGF-beta) type I receptor has been highlighted as a potential mechanism for anticancer activity, which may also apply to this compound .
3. Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been documented in various studies. The compound's structure suggests that it could interact with bacterial membranes or enzymes critical for survival. A related study showed that certain tetrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applicability in treating bacterial infections .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Analgesic | High probability of efficacy | |
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against bacteria |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pain signaling or inflammation.
- Receptor Modulation : Interaction with specific receptors, such as those involved in the nociceptive pathway, could mediate analgesic effects.
- Cell Proliferation Inhibition : The ability to interfere with cell cycle progression in cancer cells may underlie its anticancer properties.
Propriétés
IUPAC Name |
N-pyridin-4-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O2/c15-14(16,17)25-11-3-1-10(2-4-11)23-21-12(20-22-23)13(24)19-9-5-7-18-8-6-9/h1-8H,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSIROZJQGZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC=NC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














